molecular formula C19H23N3O4S3 B12133465 C19H23N3O4S3

C19H23N3O4S3

Cat. No.: B12133465
M. Wt: 453.6 g/mol
InChI Key: PHOKUZKXMOMPAA-SQFISAMPSA-N
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Description

Piscibactin is a natural product, specifically a siderophore , produced by the bacterium Photobacterium damselae subsppiscicida . Siderophores are molecules that facilitate iron uptake by binding to iron ions and transporting them into cells. In the case of piscibactin, it plays a crucial role in iron acquisition for the bacterium.

Preparation Methods

The biosynthetic pathway for piscibactin involves several enzymatic steps, leading to its unique structure. Unfortunately, specific synthetic routes or industrial production methods are not widely documented in the literature. its isolation from Photobacterium damselae subsppiscicida has been described .

Chemical Reactions Analysis

Piscibactin undergoes various chemical reactions, including oxidation, reduction, and substitution. While detailed reagents and conditions remain elusive, its aromatic ring system suggests potential aromatic substitution reactions. The major products formed during these transformations are not explicitly reported.

Scientific Research Applications

Piscibactin’s significance extends across scientific disciplines:

    Chemistry: Researchers study its biosynthesis and structural features.

    Biology: Understanding its role in iron homeostasis and bacterial survival.

    Medicine: Investigating its potential as an antimicrobial agent or drug lead.

    Industry: Exploring applications in biotechnology and environmental remediation.

Mechanism of Action

Piscibactin’s primary function lies in iron sequestration. It binds iron ions with high affinity, preventing their participation in harmful reactions. By scavenging iron, piscibactin helps the bacterium thrive in iron-limited environments. The exact molecular targets and pathways involved remain an active area of research.

Comparison with Similar Compounds

While piscibactin is unique due to its complex structure and specific biosynthesis, other siderophores share similar roles in iron acquisition. Notable examples include enterobactin, ferrichrome, and aerobactin.

Properties

Molecular Formula

C19H23N3O4S3

Molecular Weight

453.6 g/mol

IUPAC Name

ethyl 4-[4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H23N3O4S3/c1-2-26-18(25)21-10-8-20(9-11-21)16(23)6-3-7-22-17(24)15(29-19(22)27)13-14-5-4-12-28-14/h4-5,12-13H,2-3,6-11H2,1H3/b15-13-

InChI Key

PHOKUZKXMOMPAA-SQFISAMPSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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